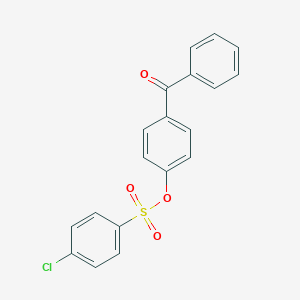![molecular formula C24H23ClN2O3 B290539 4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CEP-33779 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CEP-33779 involves the inhibition of the activity of NF-κB. This transcription factor plays a key role in the regulation of genes involved in inflammation, cancer, and viral replication. By inhibiting the activity of NF-κB, CEP-33779 can reduce inflammation, inhibit cancer cell growth, and inhibit viral replication.
Biochemical and Physiological Effects
CEP-33779 has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. CEP-33779 has also been found to inhibit the replication of hepatitis C virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-33779 has several advantages for lab experiments. This compound is highly selective for NF-κB and does not affect other transcription factors. It also has a low toxicity profile and is well-tolerated in animal studies. However, there are also limitations to the use of CEP-33779 in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of CEP-33779. One area of research is the development of more effective formulations of this compound. This could involve the use of prodrugs or other delivery systems to improve its solubility and bioavailability. Another area of research is the study of the long-term effects of CEP-33779 on inflammation, cancer, and viral infections. This could involve the use of animal models to assess the safety and efficacy of this compound over extended periods of time. Finally, the study of the potential synergistic effects of CEP-33779 with other drugs could also be an area of future research.
Synthesemethoden
The synthesis of CEP-33779 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline to form 4-chloro-3-(3,5-dimethylphenyl)benzoic acid. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been extensively studied for its potential use in scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CEP-33779 has also been found to inhibit the replication of hepatitis C virus and herpes simplex virus.
Eigenschaften
Molekularformel |
C24H23ClN2O3 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
4-chloro-N-(3,5-dimethylphenyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-15-10-16(2)12-19(11-15)26-24(29)18-6-9-21(25)22(14-18)27-23(28)13-17-4-7-20(30-3)8-5-17/h4-12,14H,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
MYEKVTRHFKGEQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



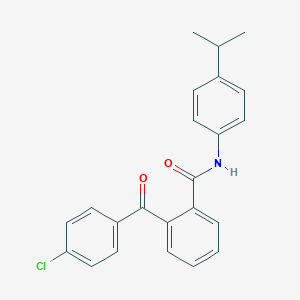

![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)
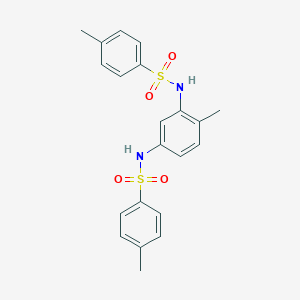
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)
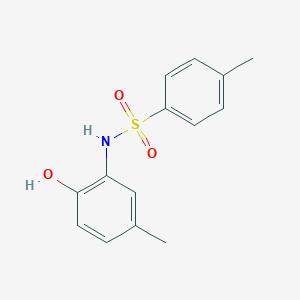

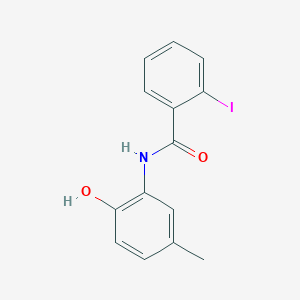

![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)
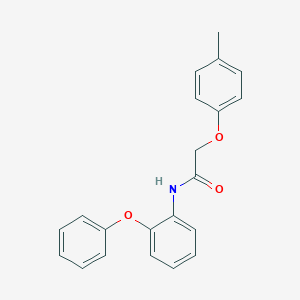
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
